An In-depth Technical Guide to 2-Methoxy-3-nitropyridin-4-amine (CAS: 33623-16-4)
An In-depth Technical Guide to 2-Methoxy-3-nitropyridin-4-amine (CAS: 33623-16-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-3-nitropyridin-4-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route based on established pyridine chemistry, its expected reactivity, and its potential applications in the development of targeted therapeutics. This document is intended to serve as a practical resource for laboratory work and to inform the strategic design of novel molecular entities.
Core Molecular Attributes and Physicochemical Properties
2-Methoxy-3-nitropyridin-4-amine is a functionalized pyridine derivative with the chemical formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol .[1][2][3] Its structure is characterized by the presence of an amino group at the 4-position, a nitro group at the 3-position, and a methoxy group at the 2-position of the pyridine ring. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups dictates its chemical behavior and renders it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 2-Methoxy-3-nitropyridin-4-amine
| Property | Value | Source |
| CAS Number | 33623-16-4 | [1][2][3] |
| Molecular Formula | C₆H₇N₃O₃ | [1][2][3] |
| Molecular Weight | 169.14 g/mol | [1][2][3] |
| Boiling Point (Predicted) | 370.3 ± 37.0 °C | [4] |
| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.19 ± 0.42 | [4] |
| Storage Conditions | Inert atmosphere, room temperature, keep in a dark place.[2][4] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis hinges on the differential reactivity of the chloro-substituents on the pyridine ring, enabling selective nucleophilic aromatic substitution.
Caption: Proposed synthetic workflow for 2-Methoxy-3-nitropyridin-4-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned adaptation from the synthesis of related compounds and should be optimized for safety and yield in a laboratory setting.
Step 1: Nitration of 2,4-Dichloropyridine
-
To a stirred solution of concentrated sulfuric acid, slowly add 2,4-dichloropyridine at a temperature maintained below 25 °C.
-
Cool the mixture to 0-5 °C and add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product, 2,4-dichloro-3-nitropyridine, with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Selective Amination of 2,4-Dichloro-3-nitropyridine Causality: The chloro group at the 4-position is more activated towards nucleophilic substitution by the para-nitro group than the chloro group at the 2-position.
-
Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol.
-
Add aqueous ammonia in excess and heat the mixture in a sealed vessel at a temperature of 80-100 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and the product, 2-chloro-3-nitropyridin-4-amine, should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Methoxylation of 2-Chloro-3-nitropyridin-4-amine Causality: The remaining chloro group at the 2-position is now activated by the adjacent nitro group and can be displaced by a methoxide nucleophile.
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-chloro-3-nitropyridin-4-amine to the sodium methoxide solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the crude product, 2-Methoxy-3-nitropyridin-4-amine.
-
Filter the solid, wash with water, and dry.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Purity should be assessed by HPLC and the structure confirmed by spectroscopic methods. While specific, experimentally-derived spectra for this compound are not publicly available, several suppliers indicate the availability of such data upon request.[2][7]
Spectroscopic Profile (Predicted and Comparative)
The structural elucidation of 2-Methoxy-3-nitropyridin-4-amine relies on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on the chemical structure and comparison with similar compounds.[8][9]
Table 2: Predicted Spectroscopic Data for 2-Methoxy-3-nitropyridin-4-amine
| Technique | Predicted/Expected Data |
| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-6), δ ~6.5-6.7 (d, 1H, H-5), δ ~6.0-6.5 (br s, 2H, -NH₂), δ ~4.0 (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~160 (C-2), δ ~155 (C-4), δ ~150 (C-6), δ ~130 (C-3), δ ~105 (C-5), δ ~55 (-OCH₃) |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z 169, with fragmentation patterns corresponding to the loss of NO₂, OCH₃, and other fragments. |
Reactivity and Synthetic Utility
The synthetic potential of 2-Methoxy-3-nitropyridin-4-amine lies in the reactivity of its functional groups, particularly the amino and nitro groups.
Reduction of the Nitro Group
A key transformation is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical modifications. This creates a vicinal diamine system, a valuable synthon in heterocyclic chemistry.
Caption: Key reduction reaction and subsequent cyclization potential.
This reduction can be achieved using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl).[6] The resulting 2-methoxy-pyridine-3,4-diamine is a precursor to fused heterocyclic systems like imidazopyridines, which are prevalent scaffolds in medicinal chemistry.[10]
Reactions of the Amino Group
The 4-amino group can undergo typical amine reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. It can also participate in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form C-N or C-C bonds, further expanding the molecular diversity accessible from this starting material.
Applications in Drug Discovery and Development
The true value of 2-Methoxy-3-nitropyridin-4-amine lies in its role as a key intermediate for the synthesis of biologically active molecules. The substituted aminopyridine motif is a well-recognized "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[11][12]
Kinase Inhibitor Scaffolds
The vicinal diamine functionality, obtained after nitro reduction, is particularly useful for constructing ATP-competitive kinase inhibitors. One of the amino groups can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, while the other can be functionalized to occupy the hydrophobic pocket and provide selectivity. The synthesis of inhibitors for kinases such as ALK2, MPS1, and Aurora kinases often involves intermediates with similar substitution patterns.[10][11]
Other Therapeutic Areas
Derivatives of substituted aminopyridines have also been explored as inhibitors of other enzymes, such as inducible nitric oxide synthase (iNOS), and as antitubercular agents.[13][14] The functional group handles on 2-Methoxy-3-nitropyridin-4-amine provide the necessary anchor points for the elaboration into these more complex and potent therapeutic agents.
Safety and Handling
As with all nitroaromatic compounds and amines, 2-Methoxy-3-nitropyridin-4-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Methoxy-3-nitropyridin-4-amine is a strategically important building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern of amino, nitro, and methoxy groups on a pyridine core offers a rich platform for chemical diversification. While detailed, publicly available experimental data is somewhat limited, its synthesis and reactivity can be reliably predicted from established chemical principles. This guide provides a solid foundation for researchers to utilize this versatile intermediate in the design and synthesis of novel, biologically active molecules, particularly in the pursuit of new kinase inhibitors and other targeted therapies.
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